9-(2-methoxyethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine
Description
This compound belongs to the class of 6-piperazin-1-yl-purine derivatives, characterized by a purine core substituted at the 6-position with a piperazine ring modified with a 5-(trifluoromethyl)-1,3,4-oxadiazole-2-ylmethyl group and at the 9-position with a 2-methoxyethyl chain. The trifluoromethyl oxadiazole moiety enhances metabolic stability and lipophilicity, while the 2-methoxyethyl group at N-9 improves aqueous solubility compared to bulkier aromatic substituents commonly observed in analogs .
Properties
IUPAC Name |
2-[[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N8O2/c1-28-7-6-27-10-22-12-13(20-9-21-14(12)27)26-4-2-25(3-5-26)8-11-23-24-15(29-11)16(17,18)19/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDODRSNQOLELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure
The compound is characterized by a purine core substituted with a 2-methoxyethyl group and a piperazine moiety linked to a trifluoromethyl-1,3,4-oxadiazole. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µM |
| Staphylococcus aureus | 8 µM |
| Enterococcus faecalis | 32 µM |
The data suggests that the compound exhibits selective activity against Gram-positive bacteria, particularly S. aureus, which is critical given the rise of antibiotic-resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using various cell lines to evaluate the safety profile of the compound. The results demonstrated that at lower concentrations, the compound did not significantly affect cell viability.
Table 2: Cytotoxicity Results on L929 Cells
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 79 |
| 50 | 74 | 67 |
The compound showed a dose-dependent response with some concentrations enhancing cell viability, indicating potential for use in therapeutic contexts where cytotoxicity is a concern.
The biological activity of the compound can be attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability and facilitating cellular uptake.
Case Studies
Several case studies have documented the therapeutic potential of similar compounds in treating infections caused by resistant strains. For instance, derivatives with oxadiazole structures have been shown to outperform traditional antibiotics in specific scenarios, highlighting the necessity for ongoing research into this class of compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s key structural differentiators include:
- N-9 Substituent: The 2-methoxyethyl group contrasts with the 8-(2-chlorophenyl)-9-(4-chlorophenyl) motifs in –3.
- Piperazine Modification: The 5-(trifluoromethyl)-1,3,4-oxadiazole-2-ylmethyl group replaces acyl (e.g., acetyl, trifluoroacetyl) or sulfonyl (e.g., butylsulfonyl) groups seen in –4. Oxadiazoles are known to enhance metabolic stability and hydrogen-bonding capacity, which may influence target binding .
Physicochemical Properties
Based on analogs in the evidence, key properties can be extrapolated:
- Solubility : The 2-methoxyethyl group likely enhances water solubility compared to diaryl-substituted analogs (e.g., –4), which rely on chlorophenyl groups that increase hydrophobicity .
- Stability : The trifluoromethyl oxadiazole may confer greater resistance to enzymatic degradation than acylated piperazines (e.g., Compounds 29–34 in ) .
Pharmacological Implications
- Anticancer Potential: Analogs like PP17 () with N-9 alkyl chains and piperazine-linked aryl groups show apoptosis induction in MCF-7 cells. The oxadiazole group in the target compound could modulate kinase inhibition or DNA intercalation mechanisms .
- The oxadiazole’s hydrogen-bonding capacity may enhance receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
